Dehydro Ivabradine Oxalate is a chemical compound derived from Ivabradine, primarily utilized in pharmaceutical research and development. It is known for its role in modulating heart rate through specific interactions with cardiac ion channels. The compound's systematic name is 3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one oxalic acid, and its CAS number is 1346558-08-4 .
Dehydro Ivabradine Oxalate is synthesized from Ivabradine, a drug initially developed for treating heart-related conditions. The synthesis involves several chemical reactions that modify the original structure to enhance its pharmacological properties and stability.
This compound falls under the category of pharmaceutical agents specifically targeting hyperpolarization-activated cyclic nucleotide-gated channels, which are crucial in regulating cardiac pacemaker activity. It is classified as a selective If channel inhibitor, making it significant in cardiovascular therapy.
The synthesis of Dehydro Ivabradine Oxalate generally follows a multi-step process:
The industrial synthesis often employs automated systems to optimize yield and purity, adhering to stringent quality control measures. Reaction conditions such as temperature, solvent choice, and reaction time are meticulously controlled to ensure consistency in the final product .
Dehydro Ivabradine Oxalate features a complex molecular structure characterized by multiple rings and functional groups:
Key structural data includes:
Dehydro Ivabradine Oxalate can undergo various chemical reactions:
Common reagents for these reactions include:
The specific products formed depend on the reaction conditions and reagents used .
Dehydro Ivabradine Oxalate primarily acts on hyperpolarization-activated cyclic nucleotide-gated channels (If channels) located in the sinoatrial node of the heart:
Pharmacokinetic studies indicate that Ivabradine has a bioavailability of approximately 40%, is 70% protein-bound, and undergoes significant hepatic metabolism via CYP3A4 pathways.
Dehydro Ivabradine Oxalate typically exhibits:
Relevant chemical properties include:
Analytical techniques such as differential scanning calorimetry and X-ray diffraction are employed to assess these properties .
Dehydro Ivabradine Oxalate has several significant applications:
This compound represents an important area of study within cardiovascular pharmacology, contributing to advancements in heart disease treatment strategies.
Dehydro Ivabradine Oxalate is formally identified as (S)-3-(3-(((3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one oxalate [9]. Its molecular formula is documented variably as C₂₉H₃₆N₂O₉ (molecular weight: 556.60 g/mol) or alternatively as C₂₇H₃₄N₂O₅·C₂H₂O₄, reflecting the oxalate salt formation [1] [5]. The compound features a distinctive bicyclo[4.2.0]octatriene ring system connected to a benzazepinone moiety via a propylamine linker, preserving the (7S) stereochemistry crucial for ivabradine's pharmacological activity [9].
Structural Characteristics: The "dehydro" designation indicates a dehydrogenation site compared to parent ivabradine, typically involving loss of hydrogen atoms adjacent to nitrogen or within aliphatic chains, yielding unsaturated bonds [8]. This modification alters electron distribution and conformational flexibility, potentially influencing chromatographic behavior. The oxalate counterion (C₂H₂O₄) enhances crystallinity and solubility, facilitating purification and analytical handling [6].
Spectroscopic Properties: While explicit spectral data are limited in the sources, the compound's structural similarity to ivabradine suggests characteristic UV absorption maxima near 285 nm and 230 nm due to conjugated aromatic systems [8]. Mass spectrometry typically shows a protonated molecular ion [M+H]⁺ at m/z 557.25 for the free base (C₂₇H₃₅N₂O₅⁺), with key fragments arising from cleavage of the propylamine linker or demethylation of methoxy groups [5].
Physicochemical Parameters: Calculated properties include a topological polar surface area (TPSA) of 135.07 Ų and LogP (octanol-water partition coefficient) of 2.83, indicating moderate lipophilicity suitable for reverse-phase HPLC separation [5] [8]. Its hydrochloride salt (CAS: 1086026-38-1) is also commercially available for analytical applications [9].
Table 1: Fundamental Chemical Identifiers of Dehydro Ivabradine Oxalate
Property | Value | Source |
---|---|---|
CAS Registry Number | 1346558-08-4 | [1] [5] |
Molecular Formula (salt) | C₂₉H₃₆N₂O₉ | [5] |
Molecular Formula (free base-salt) | C₂₇H₃₄N₂O₅·C₂H₂O₄ | [1] |
Molecular Weight | 556.60 g/mol | [1] |
Exact Mass | 556.242 g/mol | [5] |
IUPAC Name | (S)-3-(3-(((3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one oxalate | [6] [9] |
SMILES | COc1cc2CC(=O)N(CCCN(C)C[C@H]3Cc4cc(OC)c(OC)cc34)C=Cc2cc1OC.OC(=O)C(=O)O | [1] |
Dehydro Ivabradine Oxalate itself lacks direct therapeutic application but derives pharmacological significance from its structural relationship to ivabradine—a selective hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker [4] [10]. Ivabradine exerts its effects by specifically inhibiting the cardiac pacemaker I˅f current ("funny current") in the sinoatrial node, reducing heart rate without affecting myocardial contractility, ventricular repolarization, or blood pressure [4] [10]. This distinguishes it from beta-blockers and calcium channel blockers, which impact both heart rate and contractility [4].
Symptomatic stable angina pectoris in adults unable to tolerate beta-blockers [4].Off-label uses include inappropriate sinus tachycardia and postural orthostatic tachycardia syndrome (POTS), particularly in long COVID patients [4] [10].
Metabolic Pathways: Ivabradine undergoes extensive hepatic metabolism primarily via CYP3A4-mediated oxidation, generating active metabolites like N-desmethyl ivabradine [10]. Dehydro Ivabradine Oxalate is not a recognized metabolite but may emerge as a degradation product when oxidation conditions occur during manufacturing or storage [8].
Derivative Significance: Structural analogs like Dehydro Ivabradine Oxalate are indispensable for:
Table 3: Key Pharmacological Properties of Ivabradine vs. Structural Derivatives
Property | Ivabradine | Dehydro Ivabradine Oxalate | |
---|---|---|---|
Primary Target | HCN channels (I˅f current) | Not therapeutically active | |
Biological Activity | Heart rate reduction | Analytical reference standard | |
Origin in Pharmaceuticals | Active pharmaceutical ingredient | Process-related impurity | |
Metabolic Relevance | CYP3A4 substrate | Not a metabolite | |
Regulatory Status | FDA/EMA-approved drug | Pharmacopeial impurity standard | [6] [7] |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4